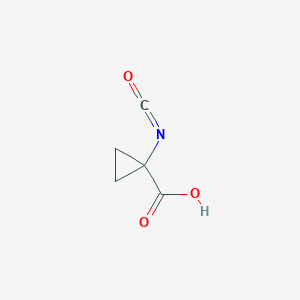
1-Isocyanatocyclopropane-1-carboxylicacid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Isocyanatocyclopropane-1-carboxylicacid is a unique organic compound characterized by its cyclopropane ring structure and the presence of both isocyanate and carboxylic acid functional groups
准备方法
The synthesis of 1-Isocyanatocyclopropane-1-carboxylicacid typically involves the following methods:
Alkylation of Glycine Equivalents: This method involves the alkylation of glycine equivalents with 1,2-electrophiles, leading to the formation of the cyclopropane ring.
Intramolecular Cyclization: γ-substituted amino acid derivatives undergo intramolecular cyclization to form the cyclopropane ring.
Cyclopropanation of Alkenes: This method uses diazo compounds, ylides, and carbene intermediates to cyclopropanate alkenes, resulting in the formation of the cyclopropane ring.
Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity, making the process more cost-effective and scalable.
化学反应分析
1-Isocyanatocyclopropane-1-carboxylicacid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the isocyanate group to an amine group.
Substitution: The isocyanate group can undergo nucleophilic substitution reactions, leading to the formation of urea derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1-Isocyanatocyclopropane-1-carboxylicacid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of cyclopropane-containing compounds.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the production of polymers and other industrial chemicals.
作用机制
The mechanism of action of 1-Isocyanatocyclopropane-1-carboxylicacid involves its reactivity with various molecular targets. The isocyanate group can react with nucleophiles, leading to the formation of urea derivatives. The cyclopropane ring can undergo ring-opening reactions, which are of interest in synthetic chemistry .
相似化合物的比较
1-Isocyanatocyclopropane-1-carboxylicacid can be compared with other cyclopropane-containing compounds such as:
1-Aminocyclopropane-1-carboxylic acid: This compound is a precursor to the plant hormone ethylene and has significant biological activity.
Cyclopropanecarboxylic acid: This compound lacks the isocyanate group but shares the cyclopropane ring structure.
属性
分子式 |
C5H5NO3 |
|---|---|
分子量 |
127.10 g/mol |
IUPAC 名称 |
1-isocyanatocyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C5H5NO3/c7-3-6-5(1-2-5)4(8)9/h1-2H2,(H,8,9) |
InChI 键 |
VUWPZPFETKZEIW-UHFFFAOYSA-N |
规范 SMILES |
C1CC1(C(=O)O)N=C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


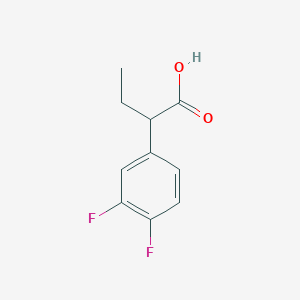
![2-chloro-N-[2-(diethylamino)-2-(furan-2-yl)ethyl]acetamide hydrochloride](/img/structure/B15275841.png)
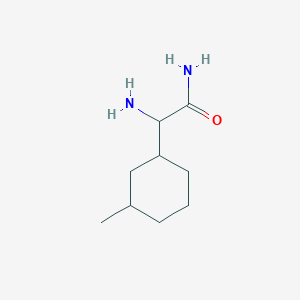
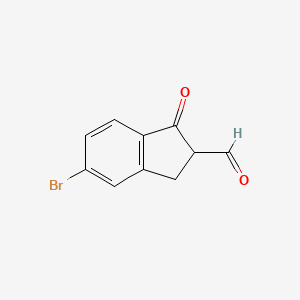


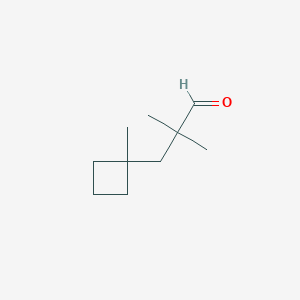
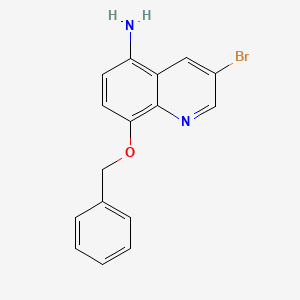
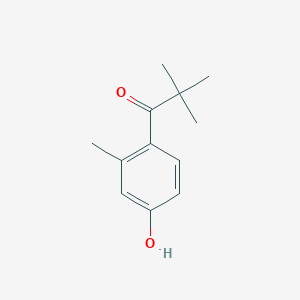
![(S)-6-Fluoro-8-methoxy-3-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B15275880.png)
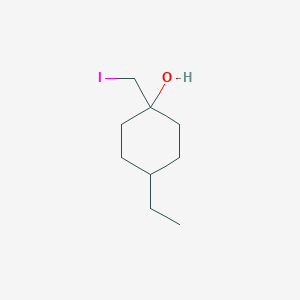
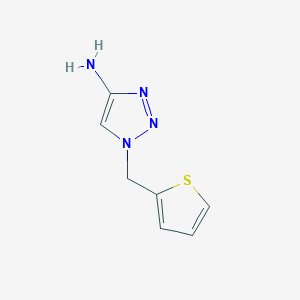
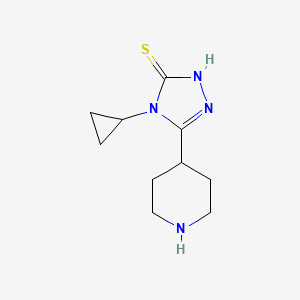
![({5H,6H,7H,8H-imidazo[1,5-a]pyridin-8-yl}methyl)(methyl)amine](/img/structure/B15275915.png)
